molecular formula C17H19N5O3S B10938450 Ethyl 4-ethyl-5-methyl-2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}thiophene-3-carboxylate

Ethyl 4-ethyl-5-methyl-2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B10938450
M. Wt: 373.4 g/mol
InChI Key: QOMCDYSIEZCGAL-UHFFFAOYSA-N
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Description

ETHYL 4-ETHYL-5-METHYL-2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE is a complex organic compound featuring a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-ETHYL-5-METHYL-2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE typically involves multi-step organic synthesisCommon reagents used in these steps include palladium catalysts for cross-coupling reactions and various protecting groups to ensure selective functionalization .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-ETHYL-5-METHYL-2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols .

Scientific Research Applications

ETHYL 4-ETHYL-5-METHYL-2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of ETHYL 4-ETHYL-5-METHYL-2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The triazolopyrimidine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt specific biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-ETHYL-5-METHYL-2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE: Unique due to its specific substitution pattern and the presence of both thiophene and triazolopyrimidine moieties.

    Methyl-1H-1,2,4-triazole-3-carboxylate: Similar in having a triazole ring but lacks the thiophene moiety.

Uniqueness

The uniqueness of ETHYL 4-ETHYL-5-METHYL-2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE lies in its combination of a thiophene ring with a triazolopyrimidine moiety, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C17H19N5O3S

Molecular Weight

373.4 g/mol

IUPAC Name

ethyl 4-ethyl-5-methyl-2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carbonyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C17H19N5O3S/c1-5-11-10(4)26-15(13(11)16(24)25-6-2)21-14(23)12-7-9(3)20-17-18-8-19-22(12)17/h7-8H,5-6H2,1-4H3,(H,21,23)

InChI Key

QOMCDYSIEZCGAL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C(=O)OCC)NC(=O)C2=CC(=NC3=NC=NN23)C)C

Origin of Product

United States

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